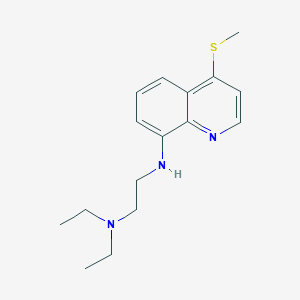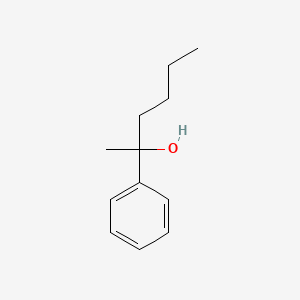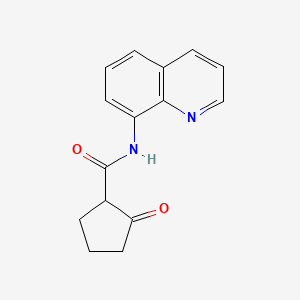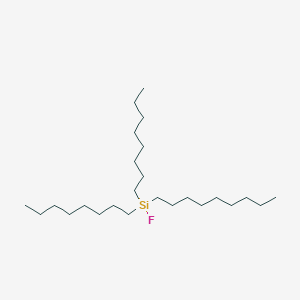![molecular formula C12H6ClN3O3S B14004282 4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole CAS No. 53619-63-9](/img/structure/B14004282.png)
4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- is a heterocyclic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of a benzoxadiazole core substituted with a 4-chlorophenylthio group at the 4-position and a nitro group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- typically involves the following steps:
-
Formation of the Benzoxadiazole Core: : The benzoxadiazole core can be synthesized using 2-aminophenol as a precursor. The reaction involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, can be used to enhance the reaction efficiency .
-
Introduction of the 4-Chlorophenylthio Group: : The 4-chlorophenylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzoxadiazole core with 4-chlorothiophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate .
-
Nitration: : The final step involves the nitration of the benzoxadiazole derivative to introduce the nitro group at the 7-position. This can be achieved using a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反应分析
Types of Reactions
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones .
-
Reduction: : Reduction of the nitro group can be achieved using reducing agents, such as sodium borohydride or catalytic hydrogenation, to form the corresponding amine derivative .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles, such as amines or thiols .
Common Reagents and Conditions
Substitution: Amines, thiols; typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
科学研究应用
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- has several scientific research applications, including:
-
Medicinal Chemistry: : The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
-
Materials Science: : The compound is used in the development of organic semiconductors and optoelectronic devices. Its strong electron-accepting properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
-
Biological Research: : The compound is used as a fluorescent probe for the detection of biomolecules, such as amino acids and proteins. Its fluorescence properties enable sensitive and selective detection in various biological assays .
-
Industrial Applications: : The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .
作用机制
The mechanism of action of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- involves its interaction with specific molecular targets and pathways:
-
Electron-Accepting Properties: : The compound’s strong electron-accepting properties allow it to participate in electron transfer reactions, which are crucial for its applications in optoelectronic devices .
-
Fluorescence: : The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer (ICT) upon excitation. This property is utilized in biological assays for the detection of biomolecules .
-
Biological Activity: : The compound’s antimicrobial and anticancer activities are believed to be mediated through its interaction with cellular targets, such as enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- can be compared with other similar compounds, such as:
-
2,1,3-Benzoxadiazole: : The parent compound, which lacks the 4-chlorophenylthio and nitro substituents. It serves as a basic scaffold for the synthesis of various derivatives .
-
4-Chloro-7-nitrobenzofurazan: : A similar compound with a benzofurazan core instead of a benzoxadiazole core. It exhibits similar electron-accepting properties but differs in its chemical reactivity and biological activity .
-
2,1,3-Benzothiadiazole: : A sulfur-containing analogue of benzoxadiazole. It is widely used in organic electronics and exhibits different optoelectronic properties compared to benzoxadiazole derivatives .
The uniqueness of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of electron-accepting properties, fluorescence, and biological activity makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
53619-63-9 |
|---|---|
分子式 |
C12H6ClN3O3S |
分子量 |
307.71 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)sulfanyl-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H6ClN3O3S/c13-7-1-3-8(4-2-7)20-10-6-5-9(16(17)18)11-12(10)15-19-14-11/h1-6H |
InChI 键 |
UVGSMWHOVUXXKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SC2=CC=C(C3=NON=C23)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
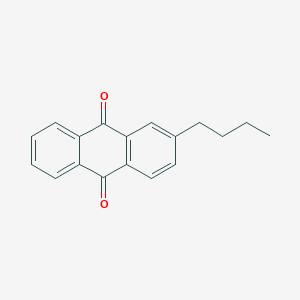
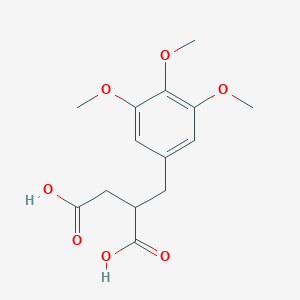
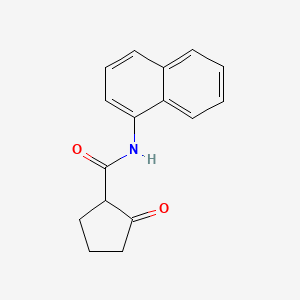
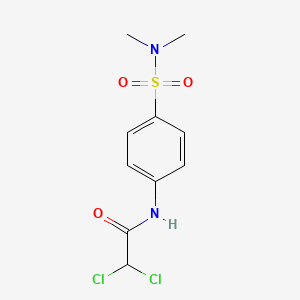
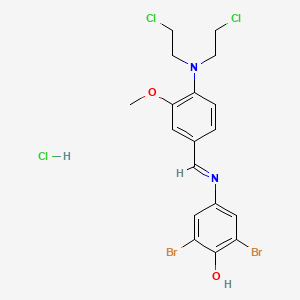

![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
